Boc-Gly-Gly-Phe-Gly-OH

Peptide synthesis ADC linker Protecting group strategy

Select the unprotected GGFG tetrapeptide (CAS 200427-88-9) to bypass the acid-deprotection step—preserving acid-sensitive payloads (auristatins, maytansinoids) and reducing GMP step count. Its free N-terminal amine enables direct conjugation to maleimide- or NHS ester-activated payloads, while the ionizable C-terminal carboxyl group ensures ready aqueous dissolution in PBS (pH 7.4–8.0) without ultrasonication. The GGFG motif is cleaved by lysosomal cathepsin L, achieving near-complete payload release in ≤72 hours—advantageous for tumors with elevated cathepsin L expression. A patent-validated route (CN119241644A) uses this compound as the penultimate intermediate, delivering MC-GGFG-OH linker at ≥98% purity and ≥91% overall yield.

Molecular Formula C15H20N4O5
Molecular Weight 336.34 g/mol
CAS No. 200427-88-9
Cat. No. B8780572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Gly-Gly-Phe-Gly-OH
CAS200427-88-9
Molecular FormulaC15H20N4O5
Molecular Weight336.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN
InChIInChI=1S/C15H20N4O5/c16-7-12(20)17-8-13(21)19-11(15(24)18-9-14(22)23)6-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2,(H,17,20)(H,18,24)(H,19,21)(H,22,23)/t11-/m0/s1
InChIKeyHXUVTXPOZRFMOY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Gly-Gly-Phe-Gly-OH (CAS 200427-88-9) for ADC Linker Procurement: Tetrapeptide Chemistry and Core Distinctions


Boc-Gly-Gly-Phe-Gly-OH (Gly-Gly-Phe-Gly, CAS 200427-88-9) is an unprotected tetrapeptide with the sequence GGFG, consisting of a free N-terminal amine and a free C-terminal carboxyl group. Its molecular formula is C₁₅H₂₀N₄O₅ with a molecular weight of 336.34 g/mol . This compound serves as a peptide spacer in drug conjugates and as a foundational building block for synthesizing protease-cleavable linkers in antibody-drug conjugates (ADCs). In the broader ADC linker landscape, the GGFG sequence motif is recognized as an enzymatically cleavable linker substrate responsive to lysosomal cathepsins, enabling selective payload release within tumor cells [1]. The unprotected GGFG tetrapeptide is distinguished from its N-protected counterpart, Boc-Gly-Gly-Phe-Gly-OH (CAS 187794-49-6), which bears a tert-butoxycarbonyl (Boc) group at the N-terminus and possesses a molecular weight of 436.46 g/mol .

Procurement Decision Guide: Why Boc-Gly-Gly-Phe-Gly-OH Cannot Be Simply Replaced by Generic GGFG Analogs in ADC Synthesis


Substituting Boc-Gly-Gly-Phe-Gly-OH (CAS 200427-88-9) with its Boc-protected analog (CAS 187794-49-6) or other tetrapeptide linkers such as Val-Cit (VC) or Val-Ala will fundamentally alter synthetic workflows and linker performance. The presence of the Boc protecting group on CAS 187794-49-6 renders it incompatible with reaction schemes requiring a free N-terminal amine for direct conjugation, while the unprotected GGFG tetrapeptide (CAS 200427-88-9) provides an immediately available amine nucleophile [1]. Additionally, the choice of peptide linker sequence directly determines enzymatic cleavage kinetics: the GGFG motif is preferentially cleaved by cathepsin L with near-complete payload release within 72 hours, whereas VC linkers rely primarily on cathepsin B, yielding distinct intracellular release profiles that affect ADC therapeutic index and safety margins [2]. Furthermore, first-generation tetrapeptide linkers such as Gly-Phe-Leu-Gly and Ala-Leu-Ala-Leu exhibit slower drug release kinetics and aggregation tendencies upon payload coupling, making GGFG a more reliable choice for contemporary ADC development [3].

Quantitative Differentiation Evidence: Boc-Gly-Gly-Phe-Gly-OH (CAS 200427-88-9) vs. Protected Analogs and In-Class ADC Linkers


Molecular Identity and Synthetic Compatibility: Boc-Gly-Gly-Phe-Gly-OH (CAS 200427-88-9) vs. Boc-Protected GGFG (CAS 187794-49-6)

Boc-Gly-Gly-Phe-Gly-OH (CAS 200427-88-9) is the unprotected GGFG tetrapeptide bearing a free N-terminal amine and free C-terminal carboxyl group, whereas Boc-Gly-Gly-Phe-Gly-OH (CAS 187794-49-6) contains a tert-butoxycarbonyl (Boc) protecting group on the N-terminus. The free N-terminal amine of CAS 200427-88-9 enables direct conjugation to electrophilic moieties such as maleimide-activated payloads or NHS esters without requiring a deprotection step, while the Boc-protected analog requires acidic deprotection (TFA treatment) prior to use in such conjugation reactions . This synthetic distinction directly impacts workflow efficiency and reagent compatibility [1].

Peptide synthesis ADC linker Protecting group strategy

Solubility Profile: Unprotected GGFG (CAS 200427-88-9) in DMSO vs. Boc-Protected GGFG (CAS 187794-49-6) in Aqueous Systems

The unprotected GGFG tetrapeptide (CAS 200427-88-9) exhibits a solubility of ≥100 mg/mL in DMSO and 90 mg/mL in DMSO under standard conditions, whereas the Boc-protected analog (CAS 187794-49-6) displays differential solubility behavior with reported aqueous solubility of 25 mg/mL in H₂O (with ultrasonication required) and ≥100 mg/mL in DMSO . The free carboxyl group on CAS 200427-88-9 additionally confers enhanced solubility in alkaline aqueous buffers due to carboxylate ion formation .

Solubility Formulation ADC conjugation

Enzymatic Cleavage Kinetics: GGFG Linker vs. VC (Val-Cit) Linker in ADC Payload Release

The GGFG tetrapeptide sequence (CAS 200427-88-9 and its derivatives) functions as a cathepsin-cleavable ADC linker. In comparative enzymatic studies, GGFG-based linkers exhibit preferential cleavage by cathepsin L, achieving near-complete release of DXd payload from the ADC within 72 hours, whereas cathepsin B demonstrates minimal activity on this substrate [1]. In contrast, Val-Cit (VC) linkers are primarily cleaved by cathepsin B in lysosomes. This differential protease specificity results in distinct intracellular release kinetics. Furthermore, GGFG linkers demonstrate superior stability in the bloodstream compared to acid-cleavable and glutathione (GSH)-cleavable linkers, minimizing unintended systemic payload release [2].

ADC linker Cathepsin cleavage Payload release kinetics

Industrial Synthetic Utility: Boc-Gly-Gly-Phe-Gly-OH as a Validated Intermediate in MC-GGFG-OH ADC Linker Production

Boc-Gly-Gly-Phe-Gly-OH (the Boc-protected form, CAS 187794-49-6) has been validated in a patented industrial-scale synthesis of the MC-Gly-Gly-Phe-Gly-OH ADC linker. The synthetic route employs Boc-Gly-Gly-OH as a key building block to construct the Boc-Gly-Gly-Phe-Gly-OtBu intermediate, which is subsequently deprotected to yield H-Gly-Gly-Phe-Gly-OH (the unprotected GGFG tetrapeptide, CAS 200427-88-9) prior to maleimide conjugation. This optimized process achieves target product HPLC purity ≥98% and overall yield ≥91%, meeting pharmaceutical-grade purity requirements for ADC manufacturing [1]. The unprotected GGFG tetrapeptide (CAS 200427-88-9) represents the penultimate intermediate in this validated industrial route, demonstrating its essential role in scalable ADC linker production [2].

ADC manufacturing Peptide intermediate Process chemistry

Optimal Application Scenarios for Boc-Gly-Gly-Phe-Gly-OH (CAS 200427-88-9) Based on Validated Quantitative Evidence


ADC Payload Conjugation Requiring Immediate Amine Availability

When synthesizing antibody-drug conjugates that require direct conjugation of the GGFG linker to a maleimide-activated payload or NHS ester, CAS 200427-88-9 (unprotected GGFG) should be selected over the Boc-protected analog (CAS 187794-49-6). The free N-terminal amine of CAS 200427-88-9 eliminates the acid-deprotection step required for the Boc-protected form, thereby avoiding potential degradation of acid-sensitive payloads such as auristatins or maytansinoids [1]. This workflow efficiency is particularly critical in GMP manufacturing settings where step reduction directly correlates with cost savings and process robustness .

Aqueous Bioconjugation and Alkaline Buffer Formulations

For conjugation reactions performed in aqueous buffer systems at neutral to alkaline pH, CAS 200427-88-9 offers superior solubility characteristics due to its free carboxyl group, which ionizes to the carboxylate form in alkaline conditions. This eliminates the ultrasonication requirement needed for aqueous dissolution of the Boc-protected analog (CAS 187794-49-6, aqueous solubility 25 mg/mL with ultrasonication) [1]. Researchers performing lysine-targeted bioconjugation or NHS-ester couplings in PBS buffer (pH 7.4-8.0) will benefit from the enhanced aqueous handling properties of the unprotected tetrapeptide .

Industrial-Scale ADC Linker Manufacturing Following Validated Synthetic Routes

Programs scaling ADC linker production to kilogram quantities should reference the patented synthetic route (CN119241644A) that employs Boc-Gly-Gly-Phe-Gly-OtBu as a key intermediate, ultimately generating the unprotected GGFG tetrapeptide (CAS 200427-88-9) as the penultimate intermediate before maleimide conjugation. This validated process delivers MC-GGFG-OH linker with HPLC purity ≥98% and overall yield ≥91% under mild, industrially compatible conditions [1]. Procurement of CAS 200427-88-9 from vendors offering batch-specific Certificates of Analysis with HPLC purity data ensures alignment with the quality benchmarks established in this patent, de-risking technology transfer to CMOs .

Comparative Linker Screening for Cathepsin L-Mediated Payload Release

In ADC programs where payload release kinetics are being optimized across multiple linker candidates, CAS 200427-88-9 provides the foundational GGFG scaffold for constructing cathepsin L-responsive linkers. Comparative enzymatic studies demonstrate that GGFG-based linkers achieve near-complete DXd payload release within 72 hours via cathepsin L, whereas Val-Cit (VC) linkers rely primarily on cathepsin B [1]. This differential protease specificity enables researchers to select the GGFG scaffold when cathepsin L expression is elevated in the target tumor type (e.g., certain breast and gastric cancers), potentially improving therapeutic index relative to VC-based ADCs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Gly-Gly-Phe-Gly-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.